3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride
Description
3-(Methylsulfanyl)azetidine-3-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a methylsulfanyl (-SCH₃) group and a carboxylic acid moiety, stabilized as a hydrochloride salt.
Properties
CAS No. |
2624139-76-8 |
|---|---|
Molecular Formula |
C5H10ClNO2S |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
3-methylsulfanylazetidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO2S.ClH/c1-9-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H |
InChI Key |
MGERASZATIYWMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CNC1)C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Epichlorohydrin-Based Cyclization
A common approach involves using epichlorohydrin as a building block. In the synthesis of 3-hydroxy-azetidine hydrochloride, benzylamine reacts with epichlorohydrin under controlled conditions (0–5°C, 12 hours) to form an intermediate, followed by sodium carbonate-mediated ring closure. Adapting this method, the methylsulfanyl group could be introduced via a thiol-ene reaction or nucleophilic substitution. For example, replacing benzylamine with a methylsulfanyl-containing amine precursor might yield a 3-(methylsulfanyl)azetidine intermediate.
Key parameters from analogous syntheses:
-
Temperature control : Maintaining 0–5°C prevents side reactions during epoxide ring opening.
-
Solvent selection : Water or acetonitrile facilitates intermediate stability.
-
Yield optimization : The first step of the 3-hydroxy-azetidine synthesis achieves >89% yield, suggesting robust reproducibility for similar systems.
Introduction of the Methylsulfanyl Group
Incorporating the methylsulfanyl (-SMe) group requires careful consideration of reaction compatibility with the azetidine ring’s strain and reactivity.
Thiolation of Azetidine Intermediates
Azetidine derivatives with leaving groups (e.g., halides or mesylates) at the 3-position can undergo nucleophilic substitution with methylthiolate (SMe⁻). For instance, a 3-chloroazetidine intermediate could react with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 50–60°C. This method mirrors strategies used in N-benzyl azetidine-3-carboxylic acid synthesis, where hydroxyl groups are replaced via sulfonylation and displacement.
Example protocol :
Direct Functionalization During Ring Formation
Alternative approaches involve introducing the methylsulfanyl group during azetidine ring synthesis. For example, using methylsulfanyl-containing diamines or thioepoxides as starting materials could streamline the process. However, such precursors are less commonly reported, necessitating custom synthesis.
Carboxylic Acid Functionalization
The carboxylic acid group at the 3-position of azetidine is critical for the target compound’s ionic properties. Two primary strategies emerge for introducing this moiety.
Oxidation of Hydroxymethyl Groups
In the synthesis of azetidine-3-carboxylic acid derivatives, hydroxymethyl groups are oxidized to carboxylic acids. For example, N-benzyl-3,3-bis(hydroxymethyl)azetidine undergoes base-catalyzed dehydrogenation using potassium hydroxide and zinc oxide at 200°C, yielding N-benzyl-azetidine-3-carboxylic acid with 85% yield. Adapting this method, a 3-(methylsulfanyl)-3-hydroxymethylazetidine intermediate could be oxidized under similar conditions.
Reaction conditions :
Hydrolysis of Cyano Groups
Cyano groups at the 3-position can be hydrolyzed to carboxylic acids under acidic or basic conditions. For instance, N-benzyl-3-cyanoazetidine is hydrolyzed using concentrated sulfuric acid in methanol, followed by basification and extraction. Applying this to a 3-(methylsulfanyl)-3-cyanoazetidine precursor would require careful pH control to preserve the methylsulfanyl group.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. This is typically achieved by treating the compound with hydrochloric acid in a polar solvent like methanol or ethanol.
Protocol from analogous syntheses :
-
Dissolve 3-(methylsulfanyl)azetidine-3-carboxylic acid in methanol.
-
Add 4 M HCl (1 equivalent) and stir at room temperature for 1 hour.
-
Evaporate under reduced pressure and recrystallize from ethyl acetate.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical routes based on analogous methods:
| Step | Method | Conditions | Yield (Projected) |
|---|---|---|---|
| Azetidine ring formation | Epichlorohydrin + methylsulfanyl amine | 0–5°C, 12 hours, H₂O | 75–85% |
| Methylsulfanyl introduction | Nucleophilic substitution (NaSMe) | DMF, 60°C, 6 hours | 65–75% |
| Carboxylic acid formation | Zn-catalyzed dehydrogenation | 200°C, KOH, Zn oxide | 80–90% |
| Hydrochloride salt formation | HCl in methanol | RT, 1 hour | 95–98% |
Challenges and Optimization Strategies
-
Steric hindrance : The methylsulfanyl group may impede ring-closing or substitution reactions. Using bulky solvents (e.g., acetonitrile) or elevated temperatures could mitigate this.
-
Oxidation sensitivity : The methylsulfanyl group is prone to oxidation. Inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) may stabilize intermediates.
-
Purification : Column chromatography or recrystallization (ethyl acetate/petroleum ether) is essential for isolating high-purity intermediates .
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes oxidation to sulfoxides or sulfones under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h, acetic acid | 3-(Methylsulfinyl)azetidine-3-carboxylic acid | 78% | |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 4 h | 3-(Methylsulfonyl)azetidine-3-carboxylic acid | 92% |
The sulfoxide derivative exhibits chirality, while the sulfone is thermally stable and resistant to further oxidation .
Hydrolysis and Ring-Opening Reactions
The azetidine ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 6 M) :
-
Basic Hydrolysis (NaOH, 2 M) :
Decarboxylation Pathways
Thermal or catalytic decarboxylation removes the carboxylic acid group:
| Method | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrolysis | 220°C, N₂, 2 h | 3-(Methylsulfanyl)azetidine | 65% | |
| Cu(OAc)₂ (10 mol%) | DMF, 120°C, 6 h | 3-(Methylsulfanyl)azetidine | 83% |
The reaction proceeds via a six-membered transition state, releasing CO₂ .
Nucleophilic Substitution at the Azetidine Ring
The strained azetidine ring participates in SN2 reactions:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃ | DMF, 80°C, 12 h | 3-(Methylsulfanyl)-3-azidoazetidine | 74% | |
| KCN | EtOH, reflux, 6 h | 3-(Methylsulfanyl)-3-cyanoazetidine | 68% |
Steric hindrance from the methylsulfanyl group limits reactivity at the 3-position .
Esterification and Derivatization
The carboxylic acid forms esters or amides:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SOCl₂ + MeOH | RT, 2 h | Methyl 3-(methylsulfanyl)azetidine-3-carboxylate | 89% | |
| EDCI, HOBt, DIPEA | DCM, RT, 24 h | 3-(Methylsulfanyl)azetidine-3-carboxamide | 76% |
Ester derivatives show enhanced solubility in organic solvents.
Reductive Transformations
The methylsulfanyl group is susceptible to reductive cleavage:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Raney Ni | EtOH, reflux, 8 h | Azetidine-3-carboxylic acid | 55% | |
| LiAlH₄ | THF, 0°C → RT, 4 h | 3-(Methyl)azetidine-3-carbinol | 62% |
Reduction pathways are critical for modifying sulfur-based pharmacophores .
Salt Formation and Ionic Interactions
The hydrochloride salt undergoes anion exchange:
| Counterion | Conditions | Product | Reference |
|---|---|---|---|
| AgNO₃ | H₂O, RT, 1 h | 3-(Methylsulfanyl)azetidine-3-carboxylate Ag⁺ | |
| NaHCO₃ | H₂O, RT, 30 min | Free base (isolated as crystalline solid) |
The free base is hygroscopic, necessitating storage as the hydrochloride salt .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that azetidine derivatives, including 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride, exhibit promising antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics .
1.2 Anticancer Properties
Azetidine derivatives have been explored for their anticancer effects. The compound has shown activity against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development. The mechanism involves inducing apoptosis in cancer cells, which is critical for therapeutic efficacy .
Organic Synthesis
2.1 Building Block for Heterocycles
The compound serves as a versatile building block in organic synthesis, particularly for creating complex heterocycles. Its unique structure allows for the formation of various derivatives through functional group modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
2.2 Synthesis of Bioactive Compounds
Recent advances have demonstrated the utility of this compound in synthesizing bioactive compounds. For instance, it has been used to create derivatives with enhanced biological activities, such as anti-inflammatory and neuroprotective effects .
Case Studies
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Key Properties (Inferred from Analogous Compounds):
- Molecular Formula: Likely C₅H₁₀ClNO₂S (assuming a methylsulfanyl substitution on azetidine-3-carboxylic acid hydrochloride).
- Molecular Weight : ~173.63 g/mol (estimated).
- Physical State : Crystalline solid (common for azetidine hydrochloride salts) .
- Storage : Typically stored under inert conditions at 2–8°C to prevent decomposition .
Comparison with Structural Analogs
The following table compares 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride with structurally similar azetidine derivatives, focusing on substituents, physicochemical properties, and biological relevance.
Role of Substituents :
- Carboxylic Acid (-COOH) : Enhances water solubility and ionic interactions with biological targets (e.g., enzymes, transporters like MDR1 and BCRP) .
- Sulfur atoms may participate in covalent bonding or act as hydrogen bond acceptors .
- Ester Derivatives (-COOCH₃) : Improve cell membrane permeability but require hydrolysis for activation .
Transport and Metabolism :
- Azetidine derivatives are substrates for ATP-binding cassette (ABC) transporters such as MDR1 and BCRP, which influence intestinal absorption and efflux . Notably, BCRP expression in the jejunum is 100-fold higher than in Caco-2 cells, a common in vitro model .
- Cyano (-CN) and methoxy (-OCH₃) groups may reduce metabolic degradation by cytochrome P450 enzymes compared to methylsulfanyl derivatives .
Biological Activity
3-(Methylsulfanyl)azetidine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and literature to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an azetidine ring with a methylsulfanyl group and a carboxylic acid functional group. This structure is significant as it may influence the compound's interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar azetidine structures exhibit antitumor properties . For instance, azetidine derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting microtubule dynamics.
- Case Study : A study evaluated various azetidine derivatives, revealing that certain analogues displayed significant antiproliferative activity against breast cancer cell lines (IC50 values ranging from 10–33 nM) . These findings suggest that this compound may also possess similar antitumor efficacy.
Immunosuppressive Properties
The compound has been suggested as an intermediate for synthesizing SlPi/Edgl receptor agonists , which are known for their immunosuppressive activities. These agonists can sequester lymphocytes in secondary lymphoid tissues, making them potential candidates for treating autoimmune diseases and chronic inflammatory conditions .
| Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis, tubulin destabilization | |
| Immunosuppressive | Lymphocyte sequestration |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The azetidine core may facilitate binding to proteins involved in cell cycle regulation and apoptosis pathways.
- Tubulin Interaction : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest . This mechanism is crucial for the antitumor effects observed in various studies.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the azetidine ring through cyclization reactions. The efficient synthesis of related compounds has been documented, highlighting the versatility of the azetidine scaffold in drug development .
Q & A
Basic: What are the recommended synthetic routes for 3-(methylsulfanyl)azetidine-3-carboxylic acid hydrochloride?
Methodological Answer:
The synthesis of azetidine derivatives typically involves ring-forming reactions or functionalization of pre-existing azetidine cores. For example, azetidine-3-carboxylic acid derivatives are often synthesized via nucleophilic substitution or coupling reactions. A plausible route for introducing the methylsulfanyl group could involve:
- Step 1: Reacting azetidine-3-carboxylic acid with a methylsulfanylating agent (e.g., methanesulfenyl chloride) under basic conditions (e.g., triethylamine in methanol) to form 3-(methylsulfanyl)azetidine-3-carboxylic acid .
- Step 2: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water) .
Key Considerations: - Monitor reaction progress using TLC or HPLC.
- Purify intermediates via recrystallization (e.g., using methanol/water mixtures) .
Advanced: How can researchers resolve contradictions in solubility data for azetidine-based compounds?
Methodological Answer:
Discrepancies in solubility data often arise from differences in experimental conditions (e.g., pH, temperature, solvent purity). For azetidine-3-carboxylic acid derivatives:
- Experimental Validation: Perform saturation solubility studies in buffered solutions (pH 1–7.4) at 25°C using UV-Vis spectroscopy or gravimetric analysis .
- Data Reconciliation: Compare results with computational predictions (e.g., ESOL or Log P models). For example, azetidine-3-carboxylic acid has a consensus Log Po/w of -0.86 and ESOL-predicted solubility of 4050 mg/mL, which may differ for methylsulfanyl-substituted analogs due to increased lipophilicity .
Advanced Tip: Use molecular dynamics simulations to predict solvent interactions and validate with experimental DSC/TGA data .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Confirm structure via - and -NMR. Key signals include the azetidine ring protons (δ 3.0–4.0 ppm) and methylsulfanyl group (δ 2.1–2.3 ppm) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] for CHNOSCl) .
- HPLC: Assess purity (>98%) using a C18 column and mobile phase (e.g., acetonitrile/0.1% TFA in water) .
Advanced: How does the methylsulfanyl group influence the compound’s stability in biological assays?
Methodological Answer:
The methylsulfanyl moiety may enhance metabolic stability but could also introduce susceptibility to oxidation.
- Oxidative Stability Testing: Incubate the compound in simulated biological fluids (e.g., liver microsomes) and analyze degradation products via LC-MS .
- Comparative Studies: Compare stability with non-sulfanyl analogs. For example, azetidine-3-carboxylic acid shows no CYP inhibition, but methylsulfanyl substitution might alter interactions with CYP450 enzymes .
Note: Use TPSA (Topological Polar Surface Area) and Log Kp (skin permeability) values to predict absorption differences .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
- Storage: Store at -20°C in airtight containers under nitrogen to prevent oxidation of the methylsulfanyl group .
- Emergency Protocols: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced: How can this compound be integrated into peptide-mimetic drug design?
Methodological Answer:
Azetidine derivatives are valuable as proline analogs due to their constrained geometry.
- Peptide Coupling: Use EDC/HOBt or DCC as coupling agents to conjugate the carboxylic acid group to amine-containing scaffolds .
- Bioactivity Profiling: Test in vitro binding assays (e.g., SPR or ITC) for targets like proteases or GPCRs, leveraging the compound’s high GI absorption and low BBB permeability .
Case Study: Azetidine-3-carbonitrile hydrochloride (CAS 345954-83-8) has been used in kinase inhibitor design, suggesting similar strategies for methylsulfanyl analogs .
Basic: What solvents are optimal for recrystallizing this hydrochloride salt?
Methodological Answer:
- Polar Solvents: Use ethanol/water (4:1 v/v) or methanol/ether mixtures.
- Procedure: Dissolve the compound in warm ethanol, add water dropwise until cloudiness appears, then cool to 4°C for crystallization .
Advanced: How to address low yields in the final hydrochloride salt formation?
Methodological Answer:
- Salt Screening: Test counterions (e.g., trifluoroacetate, sulfate) if HCl fails .
- Optimized Acid Addition: Add concentrated HCl slowly to a stirred solution of the free base in anhydrous ether at 0°C to avoid local overheating .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate Log P, bioavailability (e.g., 0.55 for azetidine-3-carboxylic acid), and CYP inhibition .
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions with biological targets .
Advanced: How to validate the absence of PAINS (Pan-Assay Interference Compounds) alerts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
